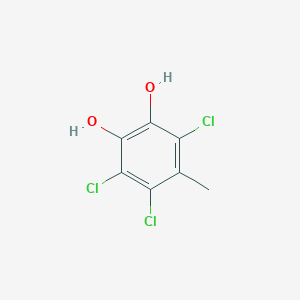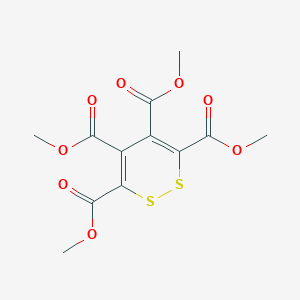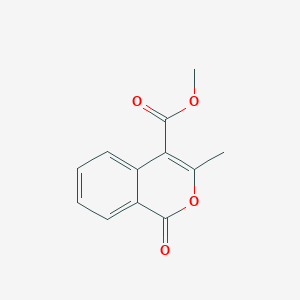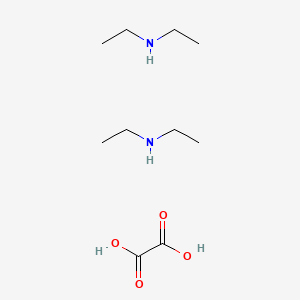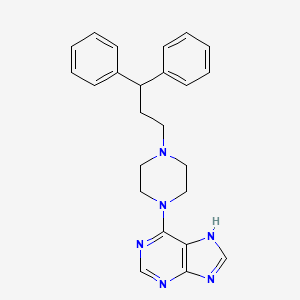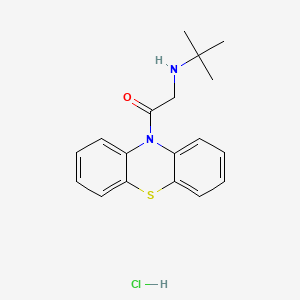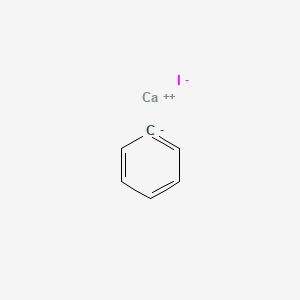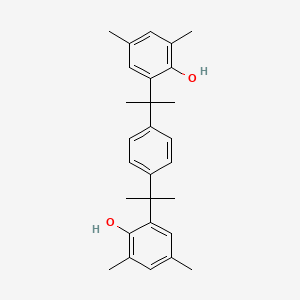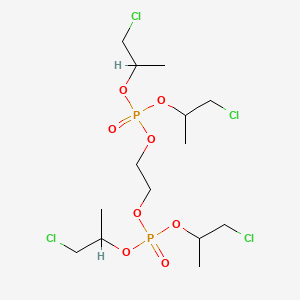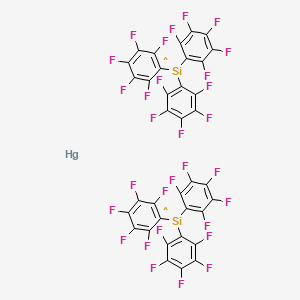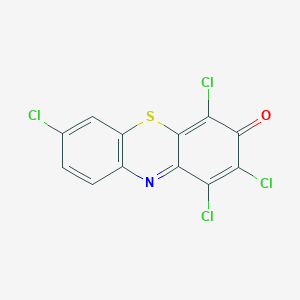
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes four chlorine atoms and a phenothiazine core.
Vorbereitungsmethoden
The synthesis of 1,2,4,7-Tetrachloro-3H-phenothiazin-3-one typically involves multiple steps. One common method starts with the preparation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone from hydroquinone. This intermediate is then reacted with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions often require refluxing to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, particularly involving its chlorine atoms. Common reagents for these reactions include nucleophiles such as amines and thiols.
Condensation: It can also undergo condensation reactions with various amines to form derivatives with potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology: The compound’s derivatives have shown potential as antiviral, antibacterial, and antifungal agents.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,4,7-Tetrachloro-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, it generates reactive oxygen species (ROS) such as singlet oxygen or superoxide anions. These ROS can then oxidize substrates, leading to the formation of sulfoxides from sulfides . The molecular targets and pathways involved in its biological activities are still under investigation, but they likely involve interactions with cellular enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one can be compared to other phenothiazine derivatives, such as:
3H-Phenothiazin-3-one: Similar in structure but without the chlorine atoms, it is also used as a photocatalyst and has various biological activities.
10-Phenylphenazin-2(10H)-one (Aposafranone): Another phenothiazine derivative with applications in organic synthesis and medicine.
1,2,4-Benzotriazines: These compounds share some structural similarities and are used in similar applications, particularly in medicinal chemistry.
Eigenschaften
CAS-Nummer |
32616-44-7 |
|---|---|
Molekularformel |
C12H3Cl4NOS |
Molekulargewicht |
351.0 g/mol |
IUPAC-Name |
1,2,4,7-tetrachlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Cl4NOS/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
InChI-Schlüssel |
HYZFDVQRNHEXHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



